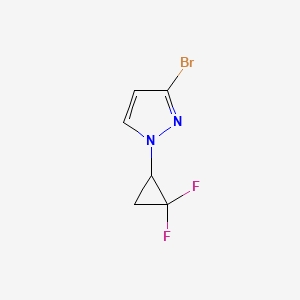

3-Bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole

Description

Properties

IUPAC Name |

3-bromo-1-(2,2-difluorocyclopropyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrF2N2/c7-5-1-2-11(10-5)4-3-6(4,8)9/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRNKLKKJHRLFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)N2C=CC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2287344-44-7 | |

| Record name | 3-bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Difluorocyclopropanation of N-Vinylpyrazole Precursors

The foundational step in synthesizing 3-bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole involves the formation of the difluorocyclopropyl moiety through reaction of N-vinylpyrazole derivatives with the Ruppert–Prakash reagent (trifluoromethyltrimethylsilane, CF$$3$$SiMe$$3$$) in the presence of sodium iodide (NaI). This transformation proceeds via a proposed radical mechanism, as evidenced by observed induction periods and vigorous exotherms during reagent addition.

Key reaction parameters:

- Molar ratio : 3.5:0.35 (CF$$3$$SiMe$$3$$:NaI) per mole of substrate

- Temperature : Reflux conditions in tetrahydrofuran (THF)

- Addition rate : Slow addition of CF$$3$$SiMe$$3$$ over 12–16 hours

- Scale compatibility : Demonstrated at 128 g scale without yield degradation

The reaction converts 1-vinylpyrazole derivatives into corresponding 1-(2,2-difluorocyclopropyl)pyrazoles with 83% efficiency under optimal conditions.

Regioselective Bromination Strategy

Subsequent bromination employs a Sandmeyer-type transformation to introduce the bromine atom at the pyrazole's 3-position:

Step 1: Nitro Group Reduction

The intermediate 1-(2,2-difluorocyclopropyl)-3-nitro-1H-pyrazole undergoes reduction using iron powder in ammonium chloride solution:

1-(2,2-Difluorocyclopropyl)-3-nitro-1H-pyrazole + Fe → 3-Amino-1-(2,2-difluorocyclopropyl)-1H-pyrazole

Reaction conditions:

- Solvent system : Ethanol/water (4:1 v/v)

- Temperature : 70°C for 4 hours

- Yield : 67% isolated product

Step 2: Diazotization and Bromide Displacement

The generated amine undergoes diazotization followed by copper(I) bromide-mediated bromide substitution:

3-Amino derivative + NaNO₂/HBr → Diazonium salt → 3-Bromo product

Critical parameters:

- Diazotization : Sodium nitrite in hydrobromic acid at 0–5°C

- CuBr stoichiometry : 1.2 equivalents relative to amine

- Reaction time : 2 hours at ambient temperature

- Isolated yield : 82%

Functional Group Compatibility and Stability

The difluorocyclopropane moiety demonstrates exceptional stability under diverse conditions:

Notable instability occurs under:

- Lithiation conditions (n-BuLi, LiHMDS): Complete decomposition

- Catalytic hydrogenation (H$$_2$$/Pd-C): Undesired side reactions

- Friedel-Crafts acylation : Complex product mixtures

Experimental Optimization and Scale-Up

Large-Scale Production Protocol

The synthesis achieves pharmaceutical-grade scalability through meticulous parameter control:

Difluorocyclopropanation Stage

- Charge 0.5 mol N-vinylpyrazole precursor in THF (1 L)

- Add NaI (26.2 g, 0.175 mol) under nitrogen atmosphere

- Heat to reflux (66°C for THF)

- Slowly add CF$$3$$SiMe$$3$$ (249 g, 1.75 mol) over 12–16 hours

- Maintain reaction at reflux for 8 hours post-addition

- Concentrate under reduced pressure (40°C, 100 mbar)

- Purify via fractional distillation (71–73°C at 17 mbar)

Critical Process Considerations

- Exotherm management : Jacketed reactor with chilled glycol cooling

- Impurity profile : <2% unreacted precursor by GCMS

- Solvent recovery : 85% THF reclaimed through distillation

Analytical Characterization Data

This compound

- $$^1$$H NMR (400 MHz, CDCl$$_3$$): δ 7.50 (d, J = 1.9 Hz, 1H), 6.35 (d, J = 1.9 Hz, 1H), 3.94 (m, 1H), 2.51–2.39 (m, 1H), 2.12 (m, 1H)

- Elemental Analysis : Calcd C 39.37%, H 2.75%, N 11.47%; Found C 39.15%, H 2.93%, N 11.28%

- Mass Spec : m/z 245 [M+H]$$^+$$

Comparative Method Analysis

The reported Sandmeyer approach provides distinct advantages over alternative bromination strategies:

| Method | Yield (%) | Byproducts | Scalability |

|---|---|---|---|

| Sandmeyer (reported) | 82 | Minimal | >100 g |

| Direct electrophilic | 45 | Di-substituted | Limited to 10 g |

| Lithium-halogen exchange | 68 | Ring-opened products | Not demonstrated |

Key advantages of the current protocol:

- Regioselectivity control : Exclusive 3-bromo substitution

- Functional group tolerance : Preserves difluorocyclopropane integrity

- Reagent availability : Uses commodity chemicals (NaNO$$_2$$, HBr)

Applications in Target Synthesis

The bromine atom's strategic positioning enables diverse derivatization:

Suzuki-Miyaura Coupling

- Partners with aryl boronic acids at 85°C

- Pd(PPh$$3$$)$$4$$ catalyst system

- Yields: 44–78% depending on coupling partner

Sonogashira Reaction

Further Functionalization Pathways

- Kumada coupling with Grignard reagents

- Buchwald-Hartwig amination

- Radical cross-couplings (limited by stability constraints)

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in 3-Bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Cyclization Reactions: The difluorocyclopropyl group can participate in cyclization reactions, leading to the formation of more complex ring systems.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

- Substituted pyrazoles with various functional groups.

- Oxidized or reduced derivatives of the original compound.

- Cyclized products with additional ring structures .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-Bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole is C₆H₅BrF₂N₂. The compound features a pyrazole ring with a bromine atom and a difluorocyclopropyl substituent, which enhances its reactivity and biological activity. The presence of fluorine atoms is known to improve lipophilicity and metabolic stability, making this compound a valuable candidate for drug development.

Pharmaceutical Development

- Drug Discovery : The compound is being explored as a building block for synthesizing new pharmaceuticals targeting various diseases. Its structural characteristics may confer specific interactions with biological targets, such as enzymes or receptors involved in inflammatory pathways and cancer progression .

- Anti-inflammatory Agents : Research indicates that pyrazole derivatives exhibit anti-inflammatory properties. Compounds similar to this compound have shown promise in reducing inflammation in preclinical models, suggesting that this compound could also possess similar activities .

- Cancer Therapeutics : The interaction of pyrazole derivatives with cancer-related targets has been documented. Studies suggest that the unique difluorocyclopropyl group may enhance binding affinity to certain receptors implicated in tumor growth and metastasis .

- Molecular Docking Simulations : Computational studies have indicated favorable interactions between this compound and proteins involved in inflammatory responses. These simulations help predict the efficacy of the compound as a therapeutic agent .

- Enzyme Inhibition : Similar compounds have been tested for their ability to inhibit enzymes such as monoamine oxidase B (MAO-B), which is relevant in treating neurodegenerative diseases. The potential of this compound in this context remains to be fully explored .

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 3-Bromo-1-(4-fluorophenyl)-1H-pyrazole | Contains a fluorophenyl group instead of difluorocyclopropyl | Lacks the unique difluorocyclopropyl substituent |

| 5-Fluoro-1H-pyrazole | Simpler structure without bromination | No halogen substitution |

| 3-Chloro-1-(cyclopropyl)-1H-pyrazole | Contains chlorine instead of bromine | Lacks fluorination |

The distinct combination of bromine and difluorocyclopropyl groups in this compound contributes to its unique reactivity and potential biological activity compared to these similar compounds.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluorocyclopropyl group can enhance the compound’s stability and binding affinity, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

4-Bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole (CAS 2173998-80-4)

- Key Differences : The bromine atom is at the 4-position of the pyrazole ring instead of the 3-position.

- Commercial purity is comparable (95%) .

Substituent Variations

3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole (CAS 1849251-81-5)

- Molecular Formula : C₅H₅BrF₂N₂

- Key Differences : The 2,2-difluorocyclopropyl group is replaced with a flexible 2,2-difluoroethyl chain.

- Implications :

- Conformational Flexibility : The ethyl group reduces steric hindrance compared to the rigid cyclopropane ring.

- Lipophilicity : The cyclopropyl moiety may enhance membrane permeability due to increased hydrophobicity.

- Commercial Availability : Higher purity (98%) but significantly higher cost (€619.00/g) .

Halogenated Pyrazole Derivatives

5-Bromo-1,3-dimethyl-1H-pyrazole (CAS 5744-70-7)

- Molecular Formula : C₅H₇BrN₂

- Key Differences : Methyl groups at the 1- and 3-positions instead of a difluorocyclopropyl group.

- Implications :

3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | CCS ([M+H]+ Ų) | Purity |

|---|---|---|---|---|

| 3-Bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole | C₆H₅BrF₂N₂ | 223.01 | 144.1 | 95% |

| 4-Bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole | C₆H₅BrF₂N₂ | 223.01 | Not reported | 95% |

| 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole | C₅H₅BrF₂N₂ | 211.01 | Not reported | 98% |

CCS data sourced from ion mobility spectrometry predictions .

Biological Activity

3-Bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by a pyrazole ring substituted with a bromine atom and a 2,2-difluorocyclopropyl group, which enhances its reactivity and interaction with biological targets. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : CHBrFN

- Molecular Weight : Approximately 220.04 g/mol

- Structural Features : The presence of both bromine and fluorine atoms contributes to its unique reactivity profile.

Biological Activity

The biological activity of this compound is primarily linked to its interactions with specific molecular targets involved in various physiological processes. Research has indicated several key areas of activity:

- Anti-inflammatory Effects : Compounds containing pyrazole rings have been studied for their potential as anti-inflammatory agents. The difluorocyclopropyl group may enhance binding affinity to targets involved in inflammatory pathways, suggesting that this compound could modulate inflammatory responses effectively.

- Anti-cancer Properties : Preliminary studies indicate that pyrazole derivatives can inhibit lactate dehydrogenase (LDH), an enzyme associated with cancer cell metabolism. For instance, compounds similar to this compound have demonstrated cytotoxic effects in cancer cell lines such as MiaPaCa-2 (pancreatic cancer) and A673 (Ewing's sarcoma), showing sub-micromolar suppression of cellular lactate output .

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, thereby modulating their activity. This interaction is enhanced by the lipophilicity imparted by the difluorocyclopropyl group .

- Molecular Docking Studies : Computational studies suggest favorable interactions with targets involved in metabolic pathways, indicating the potential for this compound in drug design.

Synthesis

Various synthetic routes have been developed for the preparation of this compound. Common methods include:

- Nucleophilic Substitution Reactions : These reactions often involve starting from 1H-pyrazole derivatives and introducing the difluorocyclopropyl group through electrophilic bromination or other substitution methods.

- Cycloaddition Reactions : The difluorocyclopropyl moiety can participate in cycloaddition reactions to form new derivatives .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Bromo-1-(4-fluorophenyl)-1H-pyrazole | Structure not shown | Contains a fluorophenyl group instead of difluorocyclopropyl |

| 5-Fluoro-1H-pyrazole | N/A | Lacks bromination; simpler structure |

| 3-Chloro-1-(cyclopropyl)-1H-pyrazole | N/A | Contains chlorine instead of bromine |

Case Studies

Recent studies have highlighted the potential applications of this compound in drug discovery:

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via cyclopropane functionalization followed by pyrazole bromination. For example, cyclopropane intermediates like ethyl 2-(2,2-difluorocyclopropyl)acetate (CAS: 1393553-89-3) can be coupled with pyrazole precursors using Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) . Yield optimization requires careful control of reaction parameters (temperature, solvent, stoichiometry) and purification via column chromatography or recrystallization. Challenges include regioselectivity in bromination and side reactions from the electron-deficient pyrazole ring .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : Confirm the presence of the difluorocyclopropyl group (¹⁹F NMR: δ ~ -120 to -130 ppm) and pyrazole bromine substitution (¹H NMR coupling patterns).

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (C₆H₅BrF₂N₂: ~235.95 g/mol).

- HPLC : Assess purity (>95% by area normalization under UV detection at 254 nm) .

Advanced Research Questions

Q. What strategies are effective for functionalizing the pyrazole ring to create derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : The bromine atom at the 3-position enables cross-coupling reactions (e.g., Buchwald-Hartwig amination or Negishi coupling) to introduce aryl, heteroaryl, or amine groups. For example, coupling with boronic esters (e.g., 4-fluorophenylboronic acid) under PdCl₂(dppf) catalysis yields biaryl derivatives . Challenges include managing steric hindrance from the difluorocyclopropyl group and avoiding dehalogenation side reactions. Computational modeling (DFT) can predict reactive sites and guide synthetic design .

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, the difluorocyclopropyl group exhibits bond angles ~60° due to ring strain, which can be compared to DFT-optimized geometries. Discrepancies between experimental and computational data may arise from crystal packing effects or solvent interactions .

Q. What mechanistic insights exist for the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer : The compound’s electron-deficient pyrazole ring facilitates nucleophilic aromatic substitution (SNAr) at the bromine site. Kinetic studies (e.g., monitoring reaction progress via LC-MS) reveal rate dependence on solvent polarity and nucleophile strength. In drug discovery, it serves as a key intermediate for kinase inhibitors or protease antagonists, where the difluorocyclopropyl group enhances metabolic stability .

Q. How do steric and electronic effects of the difluorocyclopropyl group influence catalytic reactions?

- Methodological Answer : The geminal difluoro group increases electronegativity, polarizing adjacent bonds and stabilizing transition states in Pd-catalyzed couplings. Steric effects from the cyclopropane ring may slow reactions with bulky ligands. Experimental studies using variable-temperature NMR can map rotational barriers around the cyclopropane-pyrazole bond .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Methodological Answer : Variations in melting points (e.g., 72–79°C for similar bromopyrazoles) may stem from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and ensure consistent crystallization solvents. Cross-validate spectral data with literature (e.g., compare ¹³C NMR shifts for the cyclopropyl carbons) .

Applications in Drug Discovery

Q. What in vitro assays are suitable for evaluating the biological activity of derivatives?

- Methodological Answer : Prioritize assays based on target class:

- Kinase inhibition : Use fluorescence polarization (FP) assays with recombinant kinases.

- Cytotoxicity : Screen against cancer cell lines (e.g., MTT assay).

- Metabolic stability : Assess half-life in human liver microsomes (HLMs).

Derivatives with IC₅₀ < 1 μM in preliminary screens warrant further optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.